molecular formula C8H15NO B2843439 4-Imino-5-methylheptan-2-one CAS No. 1823377-64-5

4-Imino-5-methylheptan-2-one

Cat. No.: B2843439
CAS No.: 1823377-64-5
M. Wt: 141.214
InChI Key: ZGWUOLJAIQYZAU-UHFFFAOYSA-N
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Description

4-Imino-5-methylheptan-2-one is an organic compound with the molecular formula C8H15NO It is a ketone with an imino group at the fourth position and a methyl group at the fifth position of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-5-methylheptan-2-one can be achieved through several methods. One common approach involves the reaction of 5-methylheptan-2-one with ammonia or an amine under specific conditions to introduce the imino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Imino-5-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imino compounds.

Scientific Research Applications

4-Imino-5-methylheptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Imino-5-methylheptan-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Imino-5-methylhexan-2-one
  • 4-Imino-5-methylpentan-2-one
  • 4-Imino-5-methylbutan-2-one

Comparison

4-Imino-5-methylheptan-2-one is unique due to its specific chain length and position of the imino and methyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the longer heptane chain may influence its solubility and interaction with biological membranes, making it distinct from shorter-chain analogs.

Properties

IUPAC Name

4-imino-5-methylheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWUOLJAIQYZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=N)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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